molecular formula C15H12ClNO3 B5745752 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Cat. No.: B5745752
M. Wt: 289.71 g/mol
InChI Key: AUJDBAINIVTPSQ-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a complex organic compound belonging to the benzoxazine family

Properties

IUPAC Name

7-(4-chlorophenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-1-3-12(4-2-11)17-7-10-5-14-15(20-9-19-14)6-13(10)18-8-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJDBAINIVTPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2OCN1C4=CC=C(C=C4)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine typically involves a multicomponent reaction. One common method involves the condensation of 4-chlorophenylamine, formaldehyde, and a phenolic compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-(furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
  • 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones

Uniqueness

7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

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